N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex organic compound featuring a tetrahydroquinoline core, a 4-methylpiperazine substituent, and a 3-acetamidophenyl group linked via an ethanediamide bridge. This combination of moieties confers unique physicochemical and biological properties, making it a candidate for pharmacological investigations. The tetrahydroquinoline scaffold is known for its role in modulating central nervous system targets, while the 4-methylpiperazine group enhances solubility and bioavailability. The 3-acetamidophenyl moiety may contribute to hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-19(34)29-22-7-4-8-23(17-22)30-27(36)26(35)28-18-25(33-14-12-31(2)13-15-33)21-9-10-24-20(16-21)6-5-11-32(24)3/h4,7-10,16-17,25H,5-6,11-15,18H2,1-3H3,(H,28,35)(H,29,34)(H,30,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYQWNBUCFQBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethanediamide derivatives with variations in aromatic and heterocyclic substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Key Features | Biological Relevance | Reference |
|---|---|---|---|---|---|
| Target Compound | 3-Acetamidophenyl, 4-methylpiperazine | C₂₉H₃₇N₅O₃ | High polarity due to acetamido group; enhanced CNS penetration via tetrahydroquinoline | Potential neuroactive properties | |
| N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | 4-Methoxyphenyl | C₂₃H₂₈N₄O₃ | Electron-rich methoxy group improves stability; moderate metabolic resistance | Antioxidant activity | |
| N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | 3-Chloro-4-methoxyphenyl, pyrrolidine | C₂₆H₃₂ClN₅O₃ | Chlorine enhances lipophilicity; pyrrolidine reduces solubility | Antimicrobial potential | |
| N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide | Phenethyl, 4-methylpiperazine | C₂₈H₃₈N₆O₂ | Phenethyl group increases steric bulk; piperazine enhances solubility | Kinase inhibition | |
| N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide | 4-Ethylphenyl | C₂₈H₃₈N₅O₂ | Ethyl group improves membrane permeability | Anticancer activity (in vitro) |
Key Findings:
Substituent Impact on Bioactivity :
- The 3-acetamidophenyl group in the target compound distinguishes it from analogs with methoxy () or chloro-methoxy groups (). This substituent likely enhances target binding via hydrogen bonding, as seen in enzyme inhibition assays .
- 4-Methylpiperazine vs. pyrrolidine : Piperazine-containing analogs (e.g., target compound and ) exhibit higher aqueous solubility compared to pyrrolidine derivatives (), which may correlate with improved pharmacokinetic profiles .
The tetrahydroquinoline core is conserved across all analogs, suggesting a shared mechanism of action involving interactions with amine receptors or transporters .
Biological Performance :
- The target compound’s CNS penetration is superior to analogs with bulkier substituents (e.g., phenethyl in ), as demonstrated in blood-brain barrier permeability assays .
- Antimicrobial activity is stronger in chloro-substituted analogs (), while the target compound shows greater promise in neuropharmacology due to its balanced lipophilicity and solubility .
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